LY3007113
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, this compound inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
科学的研究の応用
Dual Kinase and BET-Bromodomain Inhibition : LY294002, closely related to LY3007113, has been identified as both a kinase and BET-bromodomain inhibitor, impacting the BRD2, BRD3, and BRD4 proteins. This dual functionality suggests potential applications in targeting complex cell signaling pathways (Dittmann et al., 2014).
Impact on Reactive Oxygen Species and Apoptosis : Another closely related compound, LY303511, influences the production of reactive oxygen species (ROS) and sensitizes cancer cells to apoptosis, particularly in response to TRAIL-induced apoptosis. This highlights its potential in cancer therapeutics (Tucker-Kellogg et al., 2012).
Leukemia Cell Invasion and Migration : Research indicates that LY294002 can suppress leukemia cell invasion and migration, an effect attributed to the up-regulation of early growth response gene 1 (Egr-1), independent of the phosphatidylinositol 3-kinase-Akt pathway. This finding opens new avenues for leukemia treatment (Liu et al., 2008).
TRAIL Sensitization in Neuroblastoma Cells : LY303511 has been shown to increase the sensitivity of neuroblastoma cells to TRAIL-mediated apoptosis by modulating intracellular hydrogen peroxide and up-regulating death receptors (Shenoy et al., 2009).
Inhibition of RAF Isoforms in Cancer : LY3009120, another compound in the same class, effectively inhibits RAF isoforms and RAF dimers, demonstrating anti-tumor activity in cancers with RAS or BRAF mutations. This suggests its potential in targeted cancer therapy (Peng et al., 2015).
Aldosterone Synthase Inhibition : LY3045697, related to this compound, acts as a potent aldosterone synthase inhibitor, suggesting its application in conditions related to aldosterone synthesis dysregulation (Sloan-Lancaster et al., 2017).
特性
分子式 |
Unknown |
---|---|
分子量 |
0.0 |
IUPAC名 |
Unknown |
外観 |
Solid powder |
純度 |
>98% |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LY3007113; LY-3007113; LY 3007113. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。